molecular formula C12H19N3O2 B2395882 Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate CAS No. 2248310-31-6

Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate

Cat. No.: B2395882
CAS No.: 2248310-31-6
M. Wt: 237.303
InChI Key: IVGITJFEARKPHU-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-piperidin-3-ylpyrazole with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. Additionally, the piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate can be compared with other similar compounds, such as:

    1-methyl-3-piperidin-3-ylpyrazole-4-carboxylic acid: Lacks the ethyl ester group, which can affect its solubility and reactivity.

    Ethyl 1-methyl-3-piperidin-3-ylpyrazole-5-carboxylate: Has a different substitution pattern on the pyrazole ring, which can influence its chemical properties and biological activity.

    1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide: Contains an amide group instead of an ester, which can alter its hydrogen bonding capabilities and stability.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-17-12(16)10-8-15(2)14-11(10)9-5-4-6-13-7-9/h8-9,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGITJFEARKPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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